Product packaging for Ethylene oxalate(Cat. No.:CAS No. 3524-70-7)

Ethylene oxalate

Cat. No.: B3051645
CAS No.: 3524-70-7
M. Wt: 116.07 g/mol
InChI Key: ZNLAHAOCFKBYRH-UHFFFAOYSA-N
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Description

Ethylene Oxalate (CAS 3524-70-7), also known as 1,4-dioxane-2,3-dione, is a six-membered cyclic diester with the molecular formula C₄H₄O₄ and a molecular weight of 116.07 g/mol . This compound serves as a fundamental monomer in Ring-Opening Polymerization (ROP) for producing high molecular weight poly(this compound) . Its IUPAC Standard InChIKey is ZNLAHAOCFKBYRH-UHFFFAOYSA-N . The primary research value of this compound lies in the synthesis of aliphatic polyoxalates, which are recognized for their high biodegradability and excellent material properties . These polymers are prospective candidates for drug delivery systems, as their rapid degradation enables fast drug release . Furthermore, the oxalate fragments in the polymer chain allow for specific interactions with metal ions, making them suitable for applications in radiopharmacology . The polymerization process is typically catalyzed by compounds such as tin(II) octoate and can be initiated by alcohols like benzyl alcohol to control the polymer's molecular weight . Beyond biomedical applications, polyoxalates are significant in sustainable chemistry. The production of biodegradable plastics from cyclic oxalates like this compound offers a potential pathway for the catalytic fixation of atmospheric carbon dioxide, a major greenhouse gas . The resulting polymers exhibit high crystallinity and can be processed into films and fibers . The thermodynamic properties of this compound are well-characterized, with a triple point at 415 K and an enthalpy of fusion (ΔfusH) of 13.4 kJ/mol . This compound is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4 B3051645 Ethylene oxalate CAS No. 3524-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLAHAOCFKBYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52224-87-0
Details Compound: 1,4-Dioxane-2,3-dione, homopolymer
Record name 1,4-Dioxane-2,3-dione, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00188731
Record name Ethylene oxalate
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Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-70-7
Record name Ethylene oxalate
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Record name NSC131461
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Record name Ethylene oxalate
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Advanced Synthetic Methodologies and Precursor Chemistry of Ethylene Oxalate

Direct Synthetic Routes to Cyclic Ethylene (B1197577) Oxalate (B1200264)

The direct synthesis of ethylene oxalate typically involves the cyclization of ethylene glycol with oxalic acid or its derivatives. These methods are foundational for obtaining the target compound efficiently and with high purity.

Condensation Reactions with Ethylene Glycol and Oxalic Acid Derivatives

Several established methods facilitate the direct formation of this compound through condensation reactions:

Reaction with Oxalic Acid: A direct esterification approach involves reacting ethylene glycol with oxalic acid. This process typically requires elevated temperatures (120-140 °C) and the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to drive the esterification equilibrium. Efficient removal of the water byproduct, often via a Dean-Stark apparatus, is crucial for achieving high yields, which can range from 75-85% . Alternative solid acid catalysts, like sulfated zirconia, have also been employed, enabling high yields at lower temperatures (around 100 °C) .

Reaction with Diethyl Oxalate: Transesterification between ethylene glycol and diethyl oxalate offers an alternative route. This reaction is commonly catalyzed by bases, such as sodium methoxide (B1231860), or by acids. Performing the reaction in a solvent like methanol (B129727) at reflux temperature (approximately 65 °C) facilitates the formation of this compound and ethanol (B145695). Continuous removal of the ethanol byproduct is key to maximizing product yield, which has been reported to reach 88% rsc.org.

Reaction with Oxalyl Chloride: The reaction of ethylene glycol with oxalyl chloride is a highly reactive method for synthesizing this compound. Due to the generation of corrosive hydrogen chloride (HCl) gas, a tertiary amine base, such as triethylamine, is typically used as an HCl scavenger. While this method can achieve yields up to 90%, it necessitates careful control of reaction conditions owing to its exothermic nature and the hazardous properties of oxalyl chloride scribd.com.

Table 1: Direct Condensation Routes to this compound

ReactantsCatalystConditionsYield (%)Reference
Ethylene Glycol + Oxalic Acidp-Toluenesulfonic acid (p-TSA)120-140 °C, Dean-Stark (water removal)75-85
Ethylene Glycol + Diethyl OxalateSodium methoxideReflux in methanol (~65 °C), ethanol removal88 rsc.org
Ethylene Glycol + Oxalyl ChlorideTriethylamine (as HCl scavenger)Controlled temperature, presence of base~90 scribd.com
Ethylene Glycol + Oxalic Acid (Solid Acid)Sulfated zirconia100 °CHigh

Novel Cyclization Strategies

Beyond traditional condensation methods, research continues to explore novel cyclization strategies for this compound synthesis. These approaches aim to enhance efficiency, employ milder reaction conditions, or adopt greener chemical processes. Current investigations include the cyclization of pre-formed hydroxyethyl (B10761427) oxalate intermediates, which can be generated through various catalytic pathways involving carbon monoxide and ethylene glycol acs.org. The development of new catalytic systems that promote direct C-O bond formation or specific rearrangement reactions remains an active area of research.

Indirect Synthesis and Precursor Transformation Pathways

This section examines the synthesis of key precursors that can be subsequently utilized in the production of this compound or related compounds. A significant focus is placed on dialkyl oxalates, which are often synthesized via oxidative carbonylation.

Oxidative Carbonylation of Alcohols to Dialkyl Oxalates as Precursors

Dialkyl oxalates, such as dimethyl oxalate (DMO) and diethyl oxalate (DEO), are valuable intermediates synthesized through the oxidative carbonylation of their corresponding alcohols (methanol or ethanol) using carbon monoxide (CO) and an oxidant, typically oxygen. These dialkyl oxalates can then serve as precursors in various synthetic schemes.

Mechanistic Insights into Carbon Monoxide Oxidative Coupling

The synthesis of dialkyl oxalates via oxidative carbonylation involves a catalytic cycle where carbon monoxide and alcohol are activated and coupled. Palladium-based catalysts are frequently employed, and the mechanism generally includes:

Alcohol Activation: The alcohol coordinates to the metal center, forming a metal-alkoxide species.

CO Insertion: Carbon monoxide inserts into the metal-alkyl bond, yielding an alkoxycarbonylmetal intermediate.

Oxidative Coupling: A critical step where two alkoxycarbonylmetal intermediates, or related species, undergo oxidative coupling. This process, often facilitated by the catalyst's ability to activate CO and coordinate oxygen, leads to the formation of the dialkyl oxalate and regenerates the active catalyst acs.org. The precise nature of the CO oxidative coupling and the role of the oxidant remain subjects of detailed mechanistic studies.

Heterogeneous Catalytic Systems for Dialkyl Oxalate Formation

The development of heterogeneous catalytic systems for the oxidative carbonylation of alcohols to dialkyl oxalates is crucial for industrial applications due to advantages in catalyst separation and recyclability.

Palladium-Based Catalysts: Palladium, often supported on materials like activated carbon (Pd/C) or zeolites, is highly effective. These systems typically operate under moderate to high CO pressures (1-5 MPa) and temperatures between 100-150 °C. Pd/C catalysts, for instance, demonstrate high activity and selectivity in converting ethanol to diethyl oxalate using CO and oxygen scribd.com. The performance is influenced by factors such as palladium loading, particle size, and support material.

Copper-Based Catalysts: Copper-based catalytic systems are also investigated for this reaction, offering a potentially more cost-effective alternative, though sometimes with lower activity or selectivity compared to palladium . Research efforts focus on optimizing copper species and supports to improve their catalytic efficiency.

Table 2: Heterogeneous Catalytic Systems for Dialkyl Oxalate Formation

Catalyst SystemAlcoholCO Pressure (MPa)Temperature (°C)OxidantDialkyl Oxalate ProductYield/SelectivityReference
Pd/CEthanol1-5100-150O₂Diethyl OxalateHigh activity/selectivity scribd.com
Supported PdMethanolVariableVariableO₂Dimethyl OxalateVariable
Copper-based systemsEthanolVariableVariableO₂Diethyl OxalateUnder investigation

Compound List:

this compound

Ethylene glycol

Oxalic acid

Diethyl oxalate

Oxalyl chloride

Dimethyl oxalate

Methanol

Ethanol

p-Toluenesulfonic acid (p-TSA)

Sodium methoxide

Triethylamine

Formation from Ethylene Glycol Oxidation in Controlled Chemical Environments

Ethylene glycol (EG) serves as a key precursor in the formation of this compound (EO). EG can undergo oxidation reactions under controlled chemical environments to yield oxalic acid or oxalate species google.cominfinitylearn.comdoubtnut.com. Subsequently, these oxalate species, or externally supplied oxalate sources, react with ethylene glycol to form the cyclic ester, this compound doubtnut.comresearchgate.net. This pathway implies a two-step process where EG is first oxidized to provide the necessary oxalate component, which then participates in an esterification reaction with another molecule of EG. While specific controlled chemical environments for the direct synthesis of this compound from EG oxidation are not exhaustively detailed in the provided literature, the general mechanism involves the controlled oxidation of EG to generate oxalate intermediates that subsequently react with EG to form the cyclic ester researchgate.net.

Catalytic Systems in this compound Synthesis

The synthesis of this compound, an ester, typically requires catalytic assistance to facilitate the formation of ester linkages. However, the surveyed literature predominantly focuses on catalytic systems employed for the hydrogenation of oxalate esters (such as dimethyl oxalate or diethyl oxalate) to produce ethylene glycol researchgate.netgloballcadataaccess.org. These studies highlight the efficacy of various catalysts, including ruthenium complexes for homogeneous hydrogenation and copper-based catalysts (e.g., Cu/SiO2) for heterogeneous hydrogenation, in the reverse reaction.

Specific catalysts that are directly utilized for the synthesis of this compound from ethylene glycol and oxalate are not extensively detailed in the provided research snippets. Generally, esterification reactions, analogous to this compound formation, are catalyzed by acids (e.g., sulfuric acid) or Lewis acids. For instance, the reaction of ethylene glycol with oxalic acid in the presence of concentrated sulfuric acid has been noted to produce this compound . However, specific research findings detailing the optimization of catalysts for this particular this compound synthesis are not present in the reviewed literature.

Development of Efficient Homogeneous Catalysts

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting sustainability . In the context of this compound synthesis, several green chemistry aspects are relevant:

Renewable Feedstocks: Ethylene glycol, a primary reactant for this compound, can be derived from renewable biomass sources, aligning with the green chemistry principle of utilizing renewable feedstocks globallcadataaccess.org.

Biodegradability and Waste Reduction: this compound has gained attention for its role in the development of biodegradable polymers researchgate.net. This application supports the green chemistry tenet of designing for degradation, thereby reducing the long-term environmental impact of materials. While specific quantitative data on the yields or efficiencies of this compound synthesis routes are not detailed in the provided literature, any process that minimizes by-products, conserves energy, and employs efficient catalysts would be considered in line with green chemistry objectives.

Data Tables

Due to the absence of specific quantitative research findings on the synthesis of this compound itself within the provided search results, a data table detailing reaction conditions, yields, or catalyst performance for this compound synthesis cannot be generated. The available data primarily pertains to the synthesis of ethylene glycol from oxalate esters or the oxidation of ethylene glycol to other products.

Polymerization Studies of Ethylene Oxalate

Ring-Opening Polymerization (ROP) of Ethylene (B1197577) Oxalate (B1200264)

The ring-opening polymerization of ethylene oxalate is a chain-growth process where the cyclic monomer opens to form a linear polymer chain. The feasibility and characteristics of this polymerization are dictated by the chosen synthetic strategy, including the type of catalysis and reaction conditions.

Coordination-insertion ROP is a prominent method for polymerizing cyclic esters like this compound. This mechanism involves the coordination of the monomer to a metal catalyst, followed by the insertion of the monomer into a metal-alkoxide bond. diva-portal.org This process allows for the synthesis of polyesters with controlled molecular weights and defined end-groups. uva.nl

A variety of metal catalysts are effective in the ROP of this compound. Lewis acid type catalysts are particularly preferred for these polymerizations.

Tin-Based Catalysts: Tin(II) octoate and stannic chloride are commonly used catalysts. researchgate.net For instance, the ROP of propylene (B89431) oxalate, a similar six-membered cyclic ester, proceeds efficiently in the presence of tin(II) octoate. researchgate.net Tin-based catalysts are often used for polyester (B1180765) synthesis, though concerns about their environmental impact have led to research into alternatives. The mechanism is believed to involve the formation of a tin-alkoxide complex that initiates polymerization. diva-portal.org

Iron-Based Catalysts: Ferric chloride is another effective Lewis acid catalyst for the ROP of this compound. Cationic iron complexes have demonstrated high activity in ethylene polymerization, producing highly linear polyethylene (B3416737). These catalysts are often prepared from readily available commercial compounds.

Other metal-based catalysts that have been successfully employed include aluminum chloride, zinc chloride, antimony trifluoride, and titanium tetrachloride. The choice of catalyst can significantly impact the polymerization process and the properties of the resulting polymer.

Table 1: Metal Catalysts for this compound ROP

Catalyst GroupSpecific ExamplesReference
Tin-BasedTin(II) octoate, Stannic chloride researchgate.net
Iron-BasedFerric chloride
Other Lewis AcidsAluminum chloride, Zinc chloride, Antimony trifluoride, Titanium tetrachloride

The initiator plays a crucial role in the kinetics of ROP. In coordination-insertion polymerization, the initiator is often a metal alkoxide, which can be formed in situ. The concentration and nature of the initiator affect the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net

The kinetics of ROP often follow a first-order law, which suggests a constant number of active centers during the polymerization process. researchgate.net The addition of an alcohol, such as benzyl (B1604629) alcohol, can act as a co-initiator or chain transfer agent, leading to its incorporation into the polymer chain and a decrease in the final molecular weight. researchgate.net The rate of polymerization is significantly influenced by the initiator concentration; generally, a higher initiator concentration leads to a faster rate of monomer consumption but can result in a lower molecular weight. researchgate.netmdpi.com

Besides coordination-insertion, this compound can be polymerized through anionic and cationic ROP. diva-portal.org

Anionic ROP: This pathway involves a nucleophilic attack of an anionic initiator on the monomer. diva-portal.org For cyclic esters, this attack typically occurs at the carbonyl carbon. diva-portal.org The propagating species is an alkoxide, which then attacks another monomer molecule, continuing the chain growth. Alkali metals and their alkoxides can act as catalysts in this type of polymerization. The polymerization of ethylene oxide, a related cyclic ether, can be initiated by sodium methoxide (B1231860).

Cationic ROP: In this mechanism, an electrophilic species initiates the polymerization by attacking the oxygen atom of the ester group in the this compound ring. diva-portal.org This creates a positively charged propagating species. diva-portal.org Strong protonic acids can catalyze cationic ROP. The polymerization proceeds through the attack of a monomer on the activated, positively charged species. diva-portal.org However, impurities in the monomer can hinder the formation of high-molecular-weight polymers in cationic ROP.

The polymerization of cyclic monomers is often a reversible process, influenced by both kinetic and thermodynamic factors.

Kinetics: The rate of polymerization is dependent on factors such as temperature, catalyst/initiator concentration, and the specific monomer. researchgate.netresearchgate.net The polymerization of this compound without a catalyst is significantly slower, by a factor of about 2000, compared to the catalyzed reaction. researchgate.net The study of polymerization kinetics is essential for process optimization and control over polymer properties.

Thermodynamics: The driving force for the ROP of many cyclic monomers is the relief of ring strain. Six-membered rings like this compound have some ring strain, which makes their polymerization thermodynamically favorable. The thermodynamics of this compound polymerization have been studied, and thermodynamic parameters such as enthalpy and entropy of polymerization have been determined. nist.gov The process is typically exothermic. researchgate.net The equilibrium between the monomer and the polymer is a key consideration, and a significant concentration of unreacted monomer can remain at equilibrium.

Table 2: Thermodynamic Data for this compound

PropertyValueUnitsReference
Molar Mass116.0722 g/mol nist.gov
Standard Molar Entropy of Solid (S°solid)158.4J/mol·K nist.gov
Constant Pressure Heat Capacity of Solid (Cp,solid) at 298.15 K141.9J/mol·K nist.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact the properties of a polymer. researchgate.net In the context of PEOx synthesis, achieving stereochemical control during polymerization is a complex challenge.

The polymerization of a chiral monomer can lead to a stereoregular polymer, where the stereocenters in the polymer chain have a specific, ordered arrangement. However, this compound itself is an achiral molecule. The introduction of substituents on the ethylene backbone of the oxalate monomer, such as in propylene oxalate or dimethylthis compound, introduces chiral centers. The polymerization of such substituted monomers can potentially lead to polymers with different tacticities (e.g., isotactic, syndiotactic, or atactic).

The mechanism of polymerization plays a crucial role in determining the stereochemical outcome. For instance, in an SN2-type ring-opening reaction, an inversion of stereochemistry at the attacked carbon atom is expected. Coordination-insertion polymerization, with appropriately designed chiral catalysts, is a common strategy for achieving stereocontrol in the ROP of cyclic esters. researchgate.net While the principles of stereocontrol are well-established in polymer chemistry, specific studies detailing the stereochemical control in the synthesis of PEOx from substituted this compound monomers are not extensively available in the provided search results. The stereospecificity of a reaction mechanism dictates that different stereoisomeric reactants will lead to different stereoisomeric products. wikipedia.org

Role of Metal Catalysts (e.g., Tin-Based, Iron-Based)

Kinetic and Thermodynamic Aspects of PEOx Formation

Synthesis of Copolymers Incorporating this compound Units

The incorporation of this compound (EO) units into copolymers is a significant area of research, aiming to tailor the properties of polyesters for various applications by leveraging the characteristics of the oxalate monomer. This is often achieved through ring-opening copolymerization of the cyclic this compound monomer with other cyclic esters.

Design and Synthesis of Random Copolymers

Random copolymers offer a straightforward method to blend the properties of different monomers. The synthesis of random copolymers containing this compound is typically achieved through the ring-opening polymerization (ROP) of the cyclic EO monomer with one or more other cyclic esters, such as lactides, glycolides, and lactones. The proportion of the comonomers can be predetermined to control the properties of the resulting copolymer.

For instance, the copolymerization of ethylene carbonate (EC) with various cyclic esters like ε-caprolactone (CL), δ-valerolactone (VL), and L-lactide (LLA) has been successfully demonstrated using organocatalytic systems. While the homopolymerization of EC is often thermodynamically unfavorable, its random copolymerization with other cyclic esters can proceed efficiently. Research has shown that the incorporation of EC into copolymers can be significant, with reports of up to 38 mol% in P(EC-co-CL), 26 mol% in P(EC-co-VL), and 4.8 mol% in P(EC-co-LLA) using specific catalytic systems. Other studies have achieved even higher incorporations of EC, for example, 23 mol% in P(EC-co-VL), 37 mol% in P(EC-co-CL), and 17 mol% in P(EC-co-LLA) using different catalyst systems.

The synthesis of poly(butylene oxalate-co-succinate) (PBOS) with high molecular weight has also been reported, demonstrating the versatility of oxalate-based copolymers. These random copolymers can exhibit a range of thermal and mechanical properties depending on the comonomer composition. For example, in poly(alkylene oxalates), the thermal properties are influenced by the number of methylene (B1212753) units in the diol used.

Below is a table summarizing the synthesis of various random copolymers incorporating units similar to or including this compound, highlighting the comonomers and resulting incorporation levels.

Copolymer SystemComonomer 1Comonomer 2Catalyst/MethodMax. Comonomer 1 Incorporation (mol%)Reference
P(EC-co-CL)Ethylene Carbonateε-CaprolactoneOrganocatalytic phosphazene superbase~38
P(EC-co-VL)Ethylene Carbonateδ-ValerolactoneOrganocatalytic phosphazene superbaseup to 26
P(EC-co-LLA)Ethylene CarbonateL-LactideOrganocatalytic phosphazene superbase~4.8
P(EC-co-CL)Ethylene Carbonateε-Caprolactone[(NNO)ZnEt]/BnOH37
P(EC-co-VL)Ethylene Carbonateδ-Valerolactone[(NNO)ZnEt]/BnOH23
P(EC-co-LLA)Ethylene CarbonateL-Lactide[(NNO)ZnEt]/BnOH17
P(EC-co-BL)Ethylene Carbonateβ-Butyrolactone[(NNO)ZnEt]/BnOHup to 26

Strategies for Block and Graft Copolymer Architectures

Block and graft copolymers offer distinct properties arising from their segregated microphase structures. The synthesis of such architectures involving this compound units can be approached through several strategies.

Block Copolymers: The synthesis of block copolymers like polyethylene glycol-poly(ε-caprolactone)-polyethylene glycol (PEG-PCL-PEG) triblock copolymers has been achieved through a coupling reaction of PEG-PCL diblock copolymers using oxalyl chloride. This method introduces an oxalate linkage between the PCL blocks. Anionic polymerization is another powerful technique for creating block copolymers. For instance, living anionic polymerization of ethylene oxide can be initiated, followed by the sequential addition of another monomer to grow a second block. Similarly, N-heterocyclic carbenes (NHCs) have been used to initiate the polymerization of epoxides, and subsequent addition of a cyclic ester like ε-caprolactone can yield PEG-b-PCL block copolymers. The use of a difunctional initiator, such as ethylene glycol in the ring-opening polymerization of ethylene oxide, can lead to polymer growth in two directions, which is advantageous for synthesizing ABA triblock copolymers.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains. There are three primary methods for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through."

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone.

"Grafting from" initiates the polymerization of the graft chains from active sites along the main polymer chain. For example, a poly(ε-caprolactone) (PCL) backbone can be functionalized to create initiation sites for the ring-opening polymerization of other monomers.

"Grafting through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

The synthesis of PCL-g-PLA (poly(lactic acid)) graft copolymers has been explored to combine the properties of both polyesters. While direct radical-initiated reaction of PCL and PLA mixtures has been attempted, it can result in a complex mixture of products. A more controlled approach involves the synthesis of a functionalized PCL backbone followed by the polymerization of the graft chains.

The table below provides examples of block and graft copolymer synthesis strategies that could be adapted for incorporating this compound units.

Copolymer ArchitectureSynthesis StrategyDescriptionExample SystemReference
Triblock CopolymerCoupling ReactionCoupling of diblock copolymers with a linking agent.PEG-PCL diblock copolymers coupled with oxalyl chloride to form PEG-PCL-PEG.
Diblock CopolymerSequential Anionic ROPSequential addition of monomers to a living polymer chain.NHC-initiated polymerization of ethylene oxide followed by ε-caprolactone addition.
Graft CopolymerGrafting FromPolymerization of grafts from an activated backbone.Polymerization of lactide from a functionalized PCL backbone.

Terpolymerization Approaches for Enhanced Functionality

Terpolymerization, the polymerization of three distinct monomers, provides a versatile route to polymers with enhanced and tunable properties. By incorporating a third monomer alongside ethylene and an α-olefin, for example, specific functionalities can be introduced into the polyethylene backbone.

One notable strategy involves the terpolymerization of ethylene, hexene, and a functionalized styrene (B11656) derivative using a half-sandwich scandium catalyst. This approach allows for the preparation of functional polyethylenes with controlled comonomer content. The resulting terpolymers can exhibit improved mechanical properties and hydrophilicity due to the incorporation of the functional styrene units. For instance, terpolymers containing amine-substituted styrene have shown enhanced tensile strength.

Another example is the vanadium-catalyzed terpolymerization of ethylene and a cyclic olefin with an α,ω-diene. The resulting terpolymers, such as poly(ethylene-ter-1,5-hexadiene-ter-norbornene), contain pendant vinyl groups that can be further modified through post-polymerization reactions like thiol-ene additions. This allows for the introduction of polar functional groups.

The synthesis of ethylene-propylene-1,9-decadiene terpolymers has also been demonstrated, leading to branched copolymers with potential applications as viscosity modifiers. Furthermore, the terpolymerization of ethylene with 1-butene (B85601) and a longer α-olefin like 1-decene (B1663960) has been studied using metallocene catalysts.

The following table summarizes different terpolymerization approaches that demonstrate the potential for creating functionalized polymers, a concept applicable to systems including this compound.

Terpolymer SystemMonomer 1Monomer 2Monomer 3Catalyst SystemKey FeatureReference
Functional PolyethyleneEthyleneHexeneAmine-substituted styreneHalf-sandwich scandium catalystEnhanced tensile strength and hydrophilicity
Functional PolyolefinEthyleneNorbornene1,5-HexadieneVanadium-based catalystPendant vinyl groups for post-polymerization modification
Branched CopolymerEthylenePropylene1,9-DecadienePyridyldiamido catalystBranched architecture
Ethylene TerpolymerEthylene1-Butene1-DeceneMetallocene catalystIncorporation of higher α-olefins

Post-Polymerization Modification and Functionalization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-existing polymer backbone, enabling the creation of materials with tailored properties that may not be accessible through direct polymerization of functional monomers. This approach allows for the modification of commodity polymers, expanding their range of applications.

A notable method for the functionalization of polyethylene, a conceptually similar polyolefin backbone, is through photochemical oximation. This solvent- and catalyst-free method utilizes an inexpensive and easy-to-handle NO radical source, such as t-butyl nitrite, to incorporate oxime, ketone, and nitro groups onto the polymer chain without causing significant chain cleavage or crosslinking. The degree of functionalization can be controlled, and studies have shown that the functional groups are randomly distributed along the polymer backbone.

Another approach involves the catalytic oxidation of C-H bonds in polyethylenes to introduce hydroxyl groups. These hydroxylated polyethylenes can then act as macroinitiators for the synthesis of graft copolymers, such as polyethylene-graft-polycaprolactone, which can act as compatibilizers for polymer blends. The ketone groups introduced through oxidation can also be converted to in-chain esters via Baeyer-Villiger oxidation or to in-chain amides via a Beckmann rearrangement, potentially enhancing the chemical recyclability of the polymer.

Functionalization can also be achieved by designing polymers with reactive groups amenable to post-polymerization modification. For example, terpolymers containing pendant vinyl groups, as described in the previous section, can be functionalized via thiol-ene addition reactions. This allows for the attachment of various thiol-containing molecules, introducing a wide range of functionalities.

The table below outlines different post-polymerization modification techniques that could be conceptually applied to poly(this compound) or similar polyesters.

Modification TechniqueReagent/CatalystFunctional Groups IntroducedPolymer Backbone ExampleKey AdvantageReference
Photochemical Oximationt-Butyl nitriteOxime, Ketone, NitroPolyethyleneSolvent- and catalyst-free, tunable functionalization
Catalytic C-H OxidationTitanosilicate catalyst / tert-butyl hydroperoxideHydroxyl, KetonePolyethyleneCreates macroinitiators for graft copolymers
Thiol-ene AdditionVarious thiolsDependent on the thiol usedPoly(ethylene-ter-diene-ter-cyclic olefin)High efficiency and selectivity of the click reaction

Reaction Mechanisms and Chemical Degradation Pathways

Mechanistic Investigations of Ethylene (B1197577) Oxalate (B1200264) Reactivity

Ethylene oxalate, as a cyclic ester, is susceptible to hydrolysis in non-biological systems. Esters derived from strong carboxylic acids, such as oxalic acid, tend to be more readily hydrolyzed, particularly in aquatic environments . While specific quantitative data on the hydrolysis rates of isolated this compound in various non-biological conditions are limited in the provided literature, the general lability of ester bonds suggests that this compound can undergo cleavage in the presence of water, potentially yielding its constituent monomers or related compounds . This susceptibility to hydrolysis is a key factor in its potential biodegradability and environmental fate .

The electrochemical behavior of this compound is less directly detailed than that of its precursor, ethylene glycol (EG). However, studies on the electro-oxidation of ethylene glycol reveal that oxalate species can be formed as intermediates or products. The electrochemical oxidation of ethylene glycol can proceed via C1 pathways, yielding formic acid and carbon dioxide, or C2 pathways, which produce glycolic acid and oxalic acid . These C2 pathways are often more feasible due to the higher energy required for carbon-carbon bond cleavage . In some instances, oxalate has been identified as a minor product during the electro-oxidation of ethylene glycol . While these findings primarily describe the formation of oxalic acid or its related species during EG electro-oxidation, they highlight the redox activity associated with oxalate functionalities in electrochemical environments. Further research would be needed to elucidate the specific electrochemical oxidation mechanisms of this compound itself.

This compound serves as a valuable intermediate in various organic transformations. As a cyclic ester, it can participate in reactions that leverage its ester linkage and cyclic structure. For instance, alkyl oxalates, including cyclic variants like this compound, have been utilized as radical sources in photoredox catalysis for reactions such as syn-alkylarylation of alkynes and photoinduced C–O borylation of alcohols . Furthermore, oxalate esters, such as diethyl oxalate and dimethyl oxalate, are recognized as key intermediates in the synthesis of ethylene glycol, typically through hydrogenation processes acs.org. The ability of this compound to be formed from and potentially revert to ethylene glycol and oxalate species underscores its role as a transitional compound in certain synthetic routes researchgate.net.

Electrochemical Reaction Pathways and Oxidation Mechanisms

Thermal Degradation Mechanisms of Poly(this compound)

Poly(this compound) (PEOx) undergoes thermal degradation through distinct pathways when subjected to elevated temperatures.

The primary thermal decomposition mechanism of poly(this compound) involves intramolecular exchange reactions. These processes lead to the formation of cyclic oligomers, with studies indicating the generation of cyclic species up to the tetramer researchgate.net. Upon heating, this compound (also known as 1,4-dioxane-2,3-dione) can be eliminated from the polymer matrix . An equilibrium has been observed between poly(this compound) and 1,4-dioxane-2,3-dione within a temperature range of 148–240°C, suggesting that this compound can be both a product and a precursor in the thermal decomposition and reformation cycles of poly(this compound) researchgate.net.

The primary decomposition products identified from the thermal degradation of poly(this compound) include cyclic oligomers of varying chain lengths, up to the tetramer researchgate.net. A significant primary product is this compound (1,4-dioxane-2,3-dione) itself, which is eliminated from the polymer backbone during thermolysis or exists in equilibrium with the polymer at elevated temperatures researchgate.net. Secondary decomposition products are not extensively detailed in the provided literature for poly(this compound) specifically, with the focus being on the primary fragmentation pathways.

Compound List

Ethylene glycol (EG)

this compound (EO)

Oxalic acid

Glycolic acid

Formic acid

Carbon dioxide (CO2)

Glycolaldehyde

Glyoxal

Glyoxylic acid

Formate

Cyclic oligomers (of PEO)

1,4-dioxane-2,3-dione

Diethyl oxalate

Dimethyl oxalate

Alkyl oxalates

Poly(this compound) (PEOx)

Pyrolysis and Thermolysis Pathways at Elevated Temperatures

Degradation in Specific Chemical Environments (e.g., pH-controlled, solvent effects)

The degradation of this compound and its derivatives is influenced by factors such as pH and the presence of specific solvents, a phenomenon broadly categorized as solvolysis. Hydrolysis, a specific type of solvolysis where water is the solvent, is a primary pathway for ester degradation.

pH Effects: The rate and mechanism of ester hydrolysis are significantly affected by pH. In alkaline conditions, the hydrolysis of ethyl oxamate (B1226882) (a related compound) follows a first-order consecutive path involving tetrahedral intermediates, with rates dependent on hydroxide (B78521) ion concentration . While direct studies on this compound's degradation across a wide pH range are less detailed in the provided results, general ester hydrolysis principles suggest that basic conditions (high pH) would accelerate the process compared to neutral or acidic conditions. Conversely, acidic conditions can also catalyze hydrolysis, as seen in the acid-catalyzed hydrolysis of poly(ethylene terephthalate) (PET) . The pH also influences the speciation of oxalate ions, affecting their interactions and solubility, which can indirectly impact degradation processes asm.org. For instance, oxalic acid's solubility increases at reduced pH due to protonation .

Solvent Effects: Solvolysis, in general, utilizes various solvents to break down chemical compounds . For this compound and its polymers, different solvents can mediate degradation. For example, in the context of PET recycling, solvents like ethylene glycol, diethylene glycol, or triethylene glycol are used in solvolysis processes . While specific solvent effects on this compound itself are not extensively detailed, the general principle of solvolysis indicates that the choice of solvent can dictate reaction pathways and rates. For instance, the solvolysis of polycarbonates and PET can be influenced by solvents like methanol (B129727) in the presence of catalysts like potassium hydroxide (KOH) .

Mechanistic Studies of Chemical Recycling of Poly(this compound)

Poly(this compound) (PEOx) has been identified as a promising biodegradable material with green closed-loop recycling characteristics . Chemical recycling of such polymers typically involves depolymerization back to their constituent monomers or useful chemical building blocks.

Thermolysis and Repolymerization: A key recycling characteristic of PEOx is its ability to undergo thermolysis to a cyclic monomer, which can then be repolymerized to form the polymer again . This "back-to-monomer" approach is a hallmark of efficient chemical recycling, allowing for the creation of high-quality materials. While specific mechanisms for the thermolysis of PEOx are not detailed in the provided snippets, this process generally involves breaking the polymer chain into smaller, cyclic units that can re-form the polymer under appropriate conditions.

Solvolysis and Depolymerization: Solvolysis processes, which use solvents to break down polymers, are central to chemical recycling . For polyesters like PEOx, solvolysis can involve reactions with water (hydrolysis), alcohols (alcoholysis), or other solvents, often with the aid of catalysts . Studies on similar polyesters, such as PET, demonstrate that catalysts like zinc chloride (ZnCl₂) combined with poly(ethylene glycol) can facilitate ring-closing depolymerization (RCD) of polyesters into monomers at relatively low temperatures . The efficiency of these solvolysis reactions is dependent on the polymer's structure, catalyst activity, and reaction conditions.

Challenges and Considerations: While PEOx shows promise, the synthesis process requires precise manipulation of feedstock and reaction conditions to inhibit byproducts like diethylene glycol (DEG), which can affect crystallization ability . The chemical recycling of polymers, especially those with strong carbon-carbon bonds like polyolefins, remains challenging due to the high energy required for bond cleavage . However, for polymers with cleavable bonds, such as the ester linkages in PEOx, chemical recycling methods like solvolysis are more feasible.


Compound List:

  • This compound
  • Oxalic acid
  • Ethylene glycol (EG)
  • Diethylene glycol (DEG)
  • Poly(this compound) (PEOx)
  • Ethyl oxamate
  • Terephthalic acid (TPA)
  • Poly(ethylene terephthalate) (PET)
  • Potassium hydroxide (KOH)
  • Methanol
  • Ethylene carbonate
  • Acetaldehyde
  • Acrylonitrile
  • Diethyl oxalate
  • 1,4-dioxane-2,3-dione
  • M-chlorophenol
  • 1,2,4-trichlorobenzene
  • Succinic acid
  • Glutaric acid
  • Nitric acid (HNO₃)
  • Theoretical and Computational Investigations of Ethylene Oxalate

    Quantum Chemical Calculations

    Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of ethylene (B1197577) oxalate (B1200264) at the molecular level. These computational methods allow for the detailed investigation of its electronic characteristics and conformational possibilities.

    Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

    The electronic structure of a molecule is fundamental to its reactivity and physical properties. Key to this understanding is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity.

    Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and approximating HOMO and LUMO energies. For polyethylene (B3416737) chains, which share structural similarities with the backbone of ethylene oxalate, the introduction of chemical groups like carbonyls can alter the energy level distributions and narrow the HOMO-LUMO gap, thereby introducing trapping levels within the band gap. This suggests that the carbonyl groups in this compound play a significant role in defining its electronic character.

    The interaction between the HOMO of one reactant and the LUMO of another is a key principle in understanding chemical reactions. For instance, in the oxidation of ethylene by metal-oxo complexes, frontier molecular orbital calculations have shown that electrons typically flow from the HOMO of ethylene to the LUMO of the metal-oxo complex. This type of analysis is crucial for predicting reaction pathways and understanding the nature of chemical bonding in transition states.

    Table 1: Key Concepts in Molecular Orbital Analysis

    ConceptDescriptionSignificance
    HOMO (Highest Occupied Molecular Orbital) The molecular orbital with the highest energy that contains electrons. Acts as an electron donor in chemical reactions.
    LUMO (Lowest Unoccupied Molecular Orbital) The molecular orbital with the lowest energy that does not contain electrons. Acts as an electron acceptor in chemical reactions.
    HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Characterizes the chemical stability and reactivity of a molecule. A smaller gap often implies higher reactivity.
    Density Functional Theory (DFT) A computational method used to calculate the electronic structure of molecules. Provides approximations of HOMO and LUMO energies, enabling the study of reactivity.

    Conformational Analysis and Energy Minima

    Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Molecules constantly interconvert between these conformers through rotation around single bonds. The most stable conformations correspond to energy minima on the potential energy surface, while less stable arrangements represent energy maxima.

    For cyclic molecules like this compound, ring strain and torsional strain are significant factors determining the preferred conformation. The relationship between energy and dihedral angle can be visualized in conformational coordinate diagrams, where staggered conformations are typically energy minima and eclipsed conformations are energy maxima. The energy difference between the most stable and least stable conformations is the rotational energy barrier.

    Computational methods, such as DFT, are employed to perform extensive conformational analysis. By systematically sampling different staggered and eclipsed conformations, researchers can identify all unique energy minimum structures. For instance, in the study of similar molecules, it has been found that the relative stability of conformers can be influenced by factors such as solvent polarity. The identification of the global energy minimum provides insight into the most likely structure of the molecule under given conditions.

    Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

    Density Functional Theory (DFT) has become an indispensable tool for investigating the reactivity of molecules and elucidating complex reaction mechanisms. By providing detailed information about the electronic structure and energetics of reactants, products, and transition states, DFT calculations offer a microscopic understanding of chemical transformations involving this compound and related compounds.

    Reaction Energy Profiles and Transition State Determination

    A reaction energy profile, also known as a reaction coordinate diagram, plots the potential energy of a system as it progresses from reactants to products. savemyexams.com These profiles are crucial for understanding the kinetics and thermodynamics of a reaction. Key features of an energy profile include the energies of the reactants and products, as well as the transition state. savemyexams.com

    The transition state is the highest energy point on the reaction pathway and represents an unstable, transient species where bonds are partially broken and formed. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy corresponds to a faster reaction.

    DFT calculations are instrumental in determining the structures and energies of transition states. For multi-step reactions, the energy profile will show multiple peaks and valleys, corresponding to transition states and intermediates, respectively. The step with the highest activation energy is the rate-determining step. By mapping out the entire reaction energy profile, researchers can identify the most favorable reaction pathway. For example, in the oxidation of ethylene, DFT studies have been used to compare the favorability of different pathways, such as the [3+2] versus the [2+2] addition pathway.

    Table 2: Components of a Reaction Energy Profile

    ComponentDescription
    Reactants The starting materials of a chemical reaction. savemyexams.com
    Products The substances formed as a result of a chemical reaction. savemyexams.com
    Transition State The highest energy point on the reaction pathway, representing an unstable intermediate state. savemyexams.com
    Activation Energy (Ea) The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state.
    Intermediate A relatively stable species formed during a multi-step reaction, corresponding to a local minimum on the energy profile.
    Reaction Coordinate A parameter that represents the progress of a reaction from reactants to products.

    Catalytic Mechanism Elucidation via DFT

    DFT calculations are particularly powerful for elucidating the mechanisms of catalytic reactions. In many industrial processes, such as the production of ethylene glycol from dimethyl oxalate, catalysts play a crucial role. Understanding the catalytic mechanism at a molecular level is key to improving catalyst design and reaction efficiency.

    In the context of ethylene oxidation, a precursor reaction to this compound formation, DFT has been used to study the reaction on catalyst surfaces like silver (Ag). These studies investigate the nature of active oxygen species on the catalyst surface and how they interact with ethylene. For example, DFT calculations have indicated that an oxidatively reconstructed Ag(111) surface is stable under reaction conditions and that specific dioxygen species are responsible for the selective oxidation of ethylene to ethylene oxide.

    Similarly, in the oxidative coupling of carbon monoxide to form dimethyl oxalate, a related oxalate compound, DFT combined with in-situ spectroscopy has been used to investigate the reaction mechanism on a palladium (Pd) surface. These studies have identified key reaction intermediates and determined that the C-C coupling step has a low energy barrier. Such insights are invaluable for optimizing reaction conditions and developing more efficient catalysts.

    Molecular Dynamics Simulations

    While quantum chemical calculations provide detailed information about static molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions.

    In the context of this compound and related systems, MD simulations can be used to study a variety of phenomena. For instance, MD simulations have been employed to investigate the interactions between deep eutectic solvents and metal ions, which is relevant to the extraction and processing of materials. mdpi.com These simulations can reveal how different components of a solvent system interact at the molecular level, providing insights into the extraction mechanism. mdpi.com

    Another application of MD is in studying the process of crystallization. For example, ab initio MD simulations have been used to model the interaction of phosphocholine (B91661) with calcium oxalate surfaces, which is relevant to the formation of kidney stones. These simulations can show how molecules interact with and influence the growth of crystal surfaces at an atomic level. By simulating the adsorption of molecules onto a surface, researchers can understand how these interactions can either promote or inhibit crystal growth.

    Intra- and Intermolecular Interactions and Dynamics

    Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the non-covalent interactions within oxalate-containing compounds. These methods are crucial for understanding both the internal forces that govern the molecule's geometry (intramolecular) and the forces that dictate its crystal packing and interactions with other molecules (intermolecular).

    Methodologies such as Atoms-in-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) analyses are commonly used to study these interactions, particularly the properties of hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that helps in understanding electronic exchanges and charge transfer between different parts of a molecule or between interacting molecules. researchgate.net For instance, in studies of related oxalate compounds, DFT calculations have been used to evaluate intermolecular interactions, which are key to understanding the crystallographic geometry and the formation of new solid materials. researchgate.net

    Hirshfeld Surface (HS) analysis is frequently employed to visualize and quantify intermolecular contacts in the crystal structure, breaking them down into percentages of different interaction types. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to identify electrophilic and nucleophilic sites, which are preferential locations for the formation of hydrogen bonds. researchgate.net

    In the context of proton transfer compounds involving oxalates, DFT calculations have been used to optimize molecular geometries and perform NBO analysis to confirm and characterize various intra- and intermolecular interactions. Topological analyses like ELF and localized-orbital locator (LOL) are also applied to further assay these weak interactions. Charge density analysis helps in categorizing the strength of hydrogen bonds, revealing the nature of the charge distribution and the degree of covalent character in these bonds.

    Table 1: Computational Methods for Analyzing Molecular Interactions

    MethodApplication
    Density Functional Theory (DFT)Geometry optimization, electronic structure, interaction energies. researchgate.net
    Atoms-in-Molecules (AIM)Analysis of intramolecular and intermolecular interactions, especially hydrogen bonds. researchgate.net
    Reduced Density Gradient (RDG)Identification and visualization of non-covalent interactions. researchgate.net
    Natural Bond Orbital (NBO)Study of charge transfer, hyperconjugative interactions, and bond analysis. researchgate.net
    Hirshfeld Surface (HS) AnalysisQuantification and visualization of intermolecular contacts in crystals. researchgate.net
    Molecular Electrostatic Potential (MEP)Identification of reactive sites (electrophilic/nucleophilic) for interactions. researchgate.net

    Polymer Chain Dynamics and Packing

    The dynamics and packing of polymer chains are critical to understanding the macroscopic properties of polymeric materials. Molecular dynamics (MD) simulations are a primary tool for investigating these phenomena at an atomic level. For polymers related to poly(this compound), such as poly(ethylene oxide) (PEO), extensive MD simulations have been conducted to study chain dynamics, structural properties, and the effect of additives like salts.

    Coarse-grained MD simulations, which simplify the representation of the polymer to study longer timescale and larger length-scale phenomena, are also utilized. These models are often parameterized based on more detailed, fully atomistic MD simulations. Such studies analyze chain behavior using metrics like Rouse coordinates and correlators to test theoretical models of polymer dynamics, such as the Rouse model. Deviations from ideal Rouse behavior can indicate the presence of intermolecular constraints and correlations among forces acting on the polymer beads.

    The packing of polymer chains in a crystalline or amorphous state can be investigated using modeling techniques that calculate the packing energy as a function of structural parameters like chain setting angles. This approach helps in predicting the most stable crystal structures, which can then be compared with experimental data.

    For polymer electrolytes based on similar backbones, MD simulations are used to explore the interplay between polymer segmental motion and ionic mobility. These simulations can reveal how the addition of salts affects the structural relaxation of the polymer, a key factor in the material's conductivity.

    Table 2: Simulation Approaches for Polymer Dynamics and Packing

    Simulation TechniqueFocusKey Outputs
    Atomistic Molecular Dynamics (MD)Detailed motion of every atom in the polymer chain. Trajectories, correlation functions, structural relaxation times, ionic mobility.
    Coarse-Grained Molecular DynamicsLong-timescale dynamics of large polymer systems. Rouse mode analysis, deviations from ideal chain behavior.
    Polymer Packing AnalysisCrystalline structure prediction. Cell packing energy, stable chain setting angles.

    Spectroscopic Property Prediction and Theoretical-Experimental Correlation

    Computational quantum chemistry is an indispensable tool for predicting spectroscopic properties and aiding the interpretation of experimental spectra. DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman) and NMR chemical shifts.

    For vibrational spectroscopy, theoretical calculations provide the frequencies and intensities of vibrational modes. These calculated spectra are often scaled to correct for systematic errors arising from the approximations in the DFT functional and the neglect of anharmonicity. The Potential Energy Distribution (PED) analysis is then used to make unambiguous assignments of the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. A strong correlation between the scaled theoretical wavenumbers and the experimental ones confirms the accuracy of the molecular structure and the vibrational assignments. For the oxalate anion, for example, Gaussian calculations have been coupled with experimental IR and Raman spectroscopy to determine its structure in different environments.

    In the realm of NMR spectroscopy, ab initio and DFT methods are used to calculate nuclear magnetic shielding constants, which are then converted to chemical shifts. Comparing calculated and experimental chemical shifts is a powerful method for structure elucidation and for studying intermolecular interactions in both gas and solution phases. For complex systems, such as disordered solids, DFT calculations of NMR parameters for different possible local structures can be compared with experimental solid-state NMR data to refine the understanding of the material's structure.

    The correlation between theoretical predictions and experimental data is crucial. Machine learning approaches are also emerging as a way to predict spectroscopic properties, sometimes using descriptors derived from low-cost DFT calculations to train the models.

    Table 3: Theoretical vs. Experimental Spectroscopic Data for Oxalate-Related Systems

    Spectroscopic TechniqueTheoretical MethodPredicted ParametersExperimental Correlation
    FT-IR SpectroscopyDFT (e.g., B3LYP)Vibrational frequencies, IR intensities, PED. Comparison of scaled theoretical spectra with experimental spectra for band assignment.
    FT-Raman SpectroscopyDFT (e.g., B3LYP)Vibrational frequencies, Raman activities, PED. Correlation of calculated and observed Raman bands.
    NMR SpectroscopyDFT/ab initio (GIAO)Nuclear shielding constants, spin-spin coupling constants. Comparison of calculated chemical shifts with experimental data for structural validation.

    Advanced Spectroscopic and Analytical Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule.

    NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for confirming the structure of synthesized compounds like ethylene (B1197577) oxalate (B1200264) and polymers such as poly(ethylene oxalate) (PEOx). ¹H NMR spectra reveal the number and types of protons present, their chemical environment, and their relative abundance through chemical shifts and integration values. ¹³C NMR provides information on the carbon backbone and functional groups. For this compound, characteristic signals would be expected from the methylene (B1212753) protons of the ethylene glycol moiety and the carbonyl carbons of the oxalate group. Studies on copolymers containing this compound units have utilized ¹H NMR to identify and quantify the presence of these units, with specific signals assigned to the protons within the glycol residues . The confirmation of this compound formation has been achieved through ¹H and ¹³C NMR analysis of sublimation products . While specific chemical shifts for isolated this compound monomer are not extensively detailed in the reviewed literature, the principles of NMR are well-established for elucidating the structure of organic molecules, including identifying functional groups and confirming connectivity . Furthermore, NMR is recognized for its quantitative capabilities, enabling the determination of composition in complex mixtures or polymers, such as the quantification of ethylene oxide content in polyols . The glass transition temperature (Tg) of PEOx, a key material property related to its structure and chain mobility, has been reported to be approximately 36°C .

    The ability of NMR spectroscopy to perform in situ monitoring allows for the real-time observation of chemical reactions as they occur within the NMR tube . This technique involves acquiring a series of spectra over time, providing kinetic data and insights into reaction mechanisms, intermediates, and product formation. The primary requirements for effective in situ NMR monitoring include obtaining sufficient signal-to-noise ratios rapidly and ensuring the reaction proceeds at a rate that can be captured by the spectral acquisition time . In situ NMR has been applied in various contexts, including monitoring the distribution and concentration of ions in electrochemical systems and observing mechanochemical reactions . In bioprocessing, in situ NMR acts as a non-invasive sensor for physiological and metabolic parameters, demonstrating its utility in tracking dynamic processes . This capability is invaluable for understanding complex reaction pathways involving this compound, such as its polymerization or degradation.

    Structural Elucidation and Confirmation of this compound and PEOx

    Vibrational Spectroscopy (FTIR, Raman)

    Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups, molecular structure, bonding, and conformation. These techniques are highly sensitive to changes in molecular environment and are widely used for both structural analysis and reaction monitoring.

    FTIR and Raman spectroscopy are complementary techniques that offer unique insights into molecular structure. The oxalate anion, a key component of this compound, exhibits characteristic vibrational bands. For instance, studies on oxalate anions reveal distinct C=O stretching frequencies depending on whether the anion adopts a planar (D₂h symmetry) or non-planar (D₂d symmetry) conformation, with planar forms showing stronger IR and Raman complementarity . Typical assignments for oxalate include C=O stretching vibrations around 1700 cm⁻¹ and C-O stretching modes in the 1300-1400 cm⁻¹ range . Vibrations related to C-C-O bending modes are also observed, for example, around 523 cm⁻¹ for the gauche conformer of ethylene glycol .

    For polymers like poly(this compound) (PEOx) and related structures such as poly(ethylene succinate) (PES), FTIR spectroscopy is crucial for confirming the formation of ester linkages. Characteristic peaks for the ester group include strong C=O stretching vibrations typically found around 1720 cm⁻¹ and C-O stretching vibrations in the 1150-1220 cm⁻¹ region . Raman spectroscopy is particularly effective for analyzing polymer backbone structures, skeletal vibrations, and conformational distributions spectroscopyonline.com. Studies on poly(ethylene oxide) (PEO), a structurally similar polymer, utilize Raman spectroscopy to identify skeletal stretching bands near 800 cm⁻¹ and to analyze conformational distributions by simulating spectra from various conformers . The ability to differentiate between conformers, such as the trans and gauche forms of ethylene glycol, is also a significant application of Raman and IR spectroscopy .

    Both FTIR and Raman spectroscopy are powerful tools for real-time reaction monitoring . They can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic data, determining reaction rates, and identifying intermediates. Attenuated Total Reflectance (ATR)-FTIR, in particular, is well-suited for monitoring reactions in solution, even in the presence of particles or bubbles, and is less affected by fluorescence compared to Raman . Raman spectroscopy can monitor changes in specific functional groups, such as the C=C double bond in polymerization reactions spectroscopyonline.com, and is also valuable for studying graphitic species and strain in materials. The development of in situ probes and flow cells for both FTIR and Raman spectroscopy enables continuous monitoring of chemical processes, providing critical insights into reaction mechanisms and optimization of process variables . For example, these techniques can follow the progress of polymerization reactions, monomer conversion rates, and the formation of by-products .

    Molecular Structure, Bonding, and Conformational Analysis

    X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (XAES)

    XPS and XAES are surface-sensitive spectroscopic techniques that provide information about the elemental composition, chemical state, and electronic structure of the outermost atomic layers of a material . XPS measures the kinetic energy of photoelectrons emitted from a sample when irradiated with X-rays, allowing for the identification of elements and their oxidation states through characteristic binding energies. XAES, on the other hand, detects Auger electrons emitted as a result of an electronic relaxation process following core-level ionization.

    These techniques are widely employed in catalysis research to characterize the surface of materials, including the oxidation states and chemical environments of metal centers and other elements mdpi.comrsc.orgcore.ac.uk. For example, XPS has been used to analyze the binding energies of copper species on catalyst supports mdpi.com, the presence of carbon species on surfaces rsc.org, and the electronic states of silver nanoparticles core.ac.uk. While direct XPS/XAES studies specifically on this compound are not extensively detailed in the provided snippets, these methods would be valuable for analyzing the surface chemistry of this compound-containing materials, such as surface functionalization or degradation products. For instance, XPS could reveal the oxidation states of carbon and oxygen atoms within this compound, providing insights into bonding and potential surface reactions. The analysis of C 1s binding energies, for example, can differentiate between various carbon species on a surface rsc.org.

    Data Tables

    TechniqueProperty/AssignmentValue(s) / DescriptionSource(s)
    NMRPEOx Glass Transition Temperature (Tg)36°C
    FTIROxalate anion C=O stretching (planar)~1700 cm⁻¹
    FTIROxalate anion C=O stretching (non-planar)~1670 cm⁻¹
    FTIROxalate anion C-O stretching~1300-1400 cm⁻¹
    FTIRManganese oxalate C-O stretching1361, 1317 cm⁻¹
    FTIREster C=O stretching (PES)~1720 cm⁻¹
    FTIREster C-O stretching (PES)~1150-1220 cm⁻¹
    RamanEthylene Glycol C-C-O bending (gauche)~523 cm⁻¹
    RamanEthylene Glycol C-C-O bending (trans)~482 cm⁻¹
    RamanOxalate anion C-C-O bending~805 cm⁻¹ (MnC₂O₄)
    RamanPEO skeletal stretching~800 cm⁻¹
    RamanPEO longitudinal acoustic mode~200-400 cm⁻¹
    XPSC 1s binding energy (general surface carbon)~283.3 eV rsc.org

    Compound List

    this compound

    Poly(this compound) (PEOx)

    Ethylene glycol (EG)

    Oxalic acid

    Diethylene glycol succinate (B1194679) (DEOS)

    Poly(ethylene succinate) (PES)

    Poly(ethylene oxide) (PEO)

    Ethylene vinyl acetate (B1210297) (EVA)

    Manganese oxalate (MnC₂O₄)

    Iron(III) oxalate

    Copper/Silica (Cu/SiO₂)

    Zinc phenylphosphonate (B1237145)

    Phenylphosphonic acid

    Zinc acetate

    Chromatographic Techniques

    High Performance Liquid Chromatography (HPLC) for Product and Intermediate Analysis

    HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be instrumental in assessing product purity and monitoring synthesis pathways by separating it from starting materials, intermediates, and degradation products. While specific HPLC methods tailored exclusively for this compound are not extensively detailed in the provided search results, the analysis of related compounds like oxalic acid and ethylene glycol provides a framework. For instance, oxalic acid, a precursor or potential byproduct, has been analyzed using HPLC, often with ion-exchange or reversed-phase columns, demonstrating the applicability of HPLC for such analytes . Studies analyzing ethylene glycol, which can be related to this compound synthesis or degradation, also employ HPLC, sometimes coupled with specific detectors or derivatization techniques . The general principle involves separating compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification of this compound in complex matrices.

    Ion Chromatography (IC) for Ion Analysis

    Ion Chromatography (IC) is specifically designed for the separation and quantification of ionic species. While this compound itself is a neutral molecule, IC can be employed to detect and quantify ionic impurities that might be present in a sample or to analyze ionic degradation products. For example, IC is widely used for the determination of various anions, including oxalate, in different matrices such as biological fluids and environmental samples . Research into the toxicity of ethylene glycol, a related compound, highlights the use of IC for analyzing its metabolic product, oxalic acid, in biological specimens . Furthermore, IC methods are established for the analysis of various organic acids and anions, suggesting that if this compound were to ionize or if ionic impurities were of concern, IC would be a suitable technique for their detection and quantification .

    Thermal Analysis (TGA, DTG, DTA)

    Thermal analysis techniques provide critical insights into the thermal behavior of this compound, including its stability under heat and its potential phase transitions. Thermogravimetric Analysis (TGA), Derivative Thermogravimetric Analysis (DTG), and Differential Thermal Analysis (DTA) are key methods in this area.

    Study of Thermal Stability and Decomposition Processes

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing direct information about thermal stability and decomposition processes . Derivative Thermogravimetric Analysis (DTG) plots the rate of mass change, which helps in pinpointing precise decomposition temperatures, especially for complex decomposition patterns . While specific TGA/DTG data for this compound were not found in the provided search results, these techniques are broadly applied to organic compounds to determine their thermal decomposition profiles, identifying stages of degradation and the temperatures at which they occur . For instance, studies on calcium oxalate monohydrate show distinct weight loss steps corresponding to dehydration and decomposition, which are clearly delineated by DTG curves . By analyzing the mass loss as a function of temperature, the thermal stability limits and the nature of decomposition (e.g., single-step vs. multi-step) can be elucidated.

    Investigation of Phase Transitions (e.g., Glass Transition, Melting)

    Differential Thermal Analysis (DTA) is a technique used to detect phase transitions, such as melting, crystallization, and glass transitions, by measuring the temperature difference between a sample and an inert reference as they are heated or cooled . DTA curves can show endothermic peaks for processes like melting and dehydration, and exothermic peaks for crystallization or decomposition . Melting points, a key phase transition, can be accurately determined using DTA, and these can also serve as indicators of sample purity . While specific melting point or glass transition temperature data for this compound were not directly available in the search results, DTA is a standard method for characterizing these thermal events in organic compounds . For example, DTA has been used to determine melting points of various substances, with results often corroborated by other thermal methods like Differential Scanning Calorimetry (DSC) .

    Advanced Applications in Materials Science and Chemical Engineering

    Biodegradable Polymer Systems and Controlled Degradation for Material Design

    Poly(ethylene oxalate) (PEOx) is recognized as a biodegradable polymeric material that exhibits favorable properties such as good heat resistance, crystalline characteristics, and mechanical strength, coupled with effective degradability in soil and marine environments . The ability to control its degradation kinetics and enhance the properties of existing polymers through blending makes it a valuable component in sustainable material design.

    The degradation of PEOx, like other polyesters, is primarily driven by the hydrolysis of its ester linkages . The design of PEOx-based materials for controlled degradation involves manipulating factors such as molecular weight, crystallinity, and copolymer composition. High-molecular-weight PEOx, which is crucial for melt processability, can be achieved through careful monomer purification and optimized polymerization conditions . The incorporation of ethylene (B1197577) oxalate (B1200264) units into other polymer chains, such as poly(ethylene succinate) (PES), has demonstrated a significant impact on crystallization rates and physical properties. For instance, the inclusion of a small percentage of this compound units (e.g., 0.3 mol%) into PES has been shown to act as a nucleating agent, increasing spherulite density and crystallinity, thereby accelerating the crystallization process polymer-korea.or.kr. This modulation of crystallization behavior directly influences the material's mechanical properties and degradation profiles.

    Furthermore, the preferential hydrolysis of PEOx in marine environments is a key feature that facilitates the degradation of PBAT/PEOx blends. The breakdown of PEOx components creates surface vulnerabilities, paving the way for accelerated degradation of the entire blend matrix . This characteristic makes these blends highly attractive for applications requiring marine degradability, such as packaging materials.

    The incorporation of this compound units into poly(ethylene succinate) (PES) also exemplifies property enhancement through copolymerization. As noted, the addition of a small molar percentage of this compound to PES resulted in a 13% increase in Young's modulus and a 72% increase in elongation at break compared to PES without this compound polymer-korea.or.kr.

    Table 1: Enhancements in Poly(ethylene succinate) (PES) Properties with this compound Incorporation

    PropertyNeat PES (or PED)PES + 0.3 mol% EOX (PEED)Enhancement Factor
    Young's ModulusBaseline+13%1.13x
    Elongation at BreakBaseline+72%1.72x

    Note: Values are relative to a baseline PES or its analogue without this compound (PED) as reported in the literature polymer-korea.or.kr.

    Table 2: Performance Enhancements of PBAT/PEOx Blend Films

    PropertyNeat PBATPBAT + PEOx BlendObservation
    Mechanical StrengthStandardEnhancedPEOx acts as rigid particles, significantly enhancing comprehensive performance .
    Barrier PropertiesStandardEnhancedBlending with PEOx leads to improved barrier properties .
    Marine DegradabilityLimitedSignificantly HighPreferential hydrolysis of PEOx facilitates surface breakage, creating conditions for further degradation of the blend matrix in marine environments .

    Design Principles for Tunable Degradation Kinetics in Materials

    Polymer Electrolyte Research and Development

    While research into polyoxalates for solid polymer electrolytes (SPEs) is ongoing, specific data detailing the electrochemical behavior and ion transport mechanisms of this compound-based polymer electrolytes are not extensively detailed in the provided search results. General polyoxalate structures have been explored for SPE applications, with some studies indicating that the structure of the polyoxalate backbone influences ionic conductivity . However, direct evidence or detailed findings related to this compound's specific role in fundamental electrochemical behavior or ion transport mechanisms within polymer matrices are limited in the current search scope.

    Fundamental Electrochemical Behavior in Polymer Matrices

    Role as a Building Block in Complex Organic Synthesis

    This compound serves as a valuable monomer and building block in organic synthesis, primarily for the production of poly(this compound) (PEOx) via ring-opening polymerization . Its ability to be formed from ethylene glycol and oxalate highlights its potential derivation from renewable resources .

    Beyond homopolymerization, this compound can be incorporated into copolymers with other cyclic monomers, such as lactide and glycolide, to create advanced polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) copolymers . The inclusion of this compound units in these copolymers can modulate properties such as crystallinity, mechanical performance, and biodegradability .

    Moreover, this compound can be utilized as a chain extender in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene furanoate (PEF). Its use can facilitate catalyst-free polymerization processes and improve the molecular weight and thermal properties of the resulting polymers . Under specific thermal conditions, this compound can be eliminated from polymer matrices as a cyclic monomer, offering a pathway for controlled depolymerization or recycling .

    List of Compounds Mentioned:

    this compound (EO)

    Poly(this compound) (PEOx)

    Poly(butylene adipate-co-terephthalate) (PBAT)

    Poly(ethylene succinate) (PES)

    Poly(glycolic acid) (PGA)

    Poly(lactic acid) (PLA)

    Ethylene glycol

    Oxalic acid

    L-lactide

    Glycolide

    Diethylene glycol (DEG)

    Propylene (B89431) oxalate

    Poly(butylene succinate) (PBS)

    Diethylene glycol succinate (B1194679) (DEOS)

    Diethylene glycol terephthalate

    Future Research Directions and Emerging Opportunities

    Development of Novel Catalytic Systems for Sustainable Production of Ethylene (B1197577) Oxalate (B1200264) and its Polymers

    The pursuit of sustainable chemical processes is driving innovation in the synthesis of ethylene oxalate and its related polymers. Research is actively exploring greener catalytic systems that minimize environmental impact and maximize resource efficiency.

    One significant area of focus is the catalytic conversion of carbon dioxide (CO2) into valuable chemical feedstocks, including oxalate . While direct synthesis of this compound from CO2 is still an emerging concept, the catalytic reduction of CO2 to form oxalate precursors is a well-established research goal, offering a pathway towards more sustainable chemical manufacturing .

    Furthermore, the synthesis of oxalate esters, such as dimethyl oxalate (DMO) and diethyl oxalate (DEO), which can serve as precursors or related compounds in polyoxalate synthesis, has seen advancements in catalytic technologies. Copper-based catalysts, particularly Cu/SiO2, have demonstrated high activity and selectivity in the hydrogenation of DMO to ethylene glycol (EG), a process that underscores the importance of efficient catalytic systems for oxalate derivatives . Silver-based catalysts (Ag/SiO2) have also shown effectiveness in the gas-phase hydrogenation of DMO . Palladium-on-carbon (Pd/C) catalysts have been successfully employed for the oxidative double carbonylation of ethanol (B145695) to produce diethyl oxalate from syngas, highlighting advancements in sustainable synthesis routes .

    Research into novel catalytic systems for the polymerization of this compound itself is also gaining traction. While specific catalysts for direct this compound polymerization are less detailed in the provided literature, the general trend towards enzyme catalysis for polymer functionalization and catalyst-free polyester (B1180765) synthesis suggests potential future directions for the sustainable production of poly(this compound) materials.

    Table 8.1.1: Catalytic Systems for Oxalate Ester Hydrogenation to Ethylene Glycol

    Catalyst System Substrate Key Reaction Conditions (Example) Performance Metrics (Example) Citation
    Cu/SiO2 DMO Hydrogenation 200 °C, 2 MPa 100% DMO conversion, >98% EG selectivity
    CuNi/SiO2 DMO Hydrogenation Mild conditions 99% conversion, >95% selectivity (over 2000h)
    Ag/SiO2 DMO Hydrogenation Gas-phase Highly effective for alcohols
    Pd/C Ethanol + CO/O2 Oxidative Double Carbonylation 70 °C, 25 atm CO/O2 90% DEO yield
    Ru complexes Oxalates Hydrogenation Various High efficiency for EG production

    Advanced Computational Design and Prediction of this compound-Based Materials with Tailored Properties

    The field of materials science is increasingly leveraging computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the discovery and design of novel materials with specific, tailored properties. This approach holds significant promise for the development of this compound-based materials.

    Applying these advanced computational strategies to this compound and its derivatives could enable the precise design of polymers with tailored mechanical strength, thermal stability, biodegradability, or specific functionalities. By simulating various molecular structures and compositions, researchers can predict how modifications to the this compound backbone or the incorporation of co-monomers will influence material performance, thereby guiding synthetic efforts towards materials optimized for specific applications, such as biodegradable plastics or advanced composites .

    Integration with Circular Economy Principles and Chemical Recycling Technologies

    The imperative to transition towards a circular economy is driving research into the sustainable management of plastic waste and the development of recyclable materials. Poly(this compound) (PEOx) exhibits promising characteristics for integration into circular economy models.

    PEOx is noted for its "green closed-loop recycling characteristic," which involves thermolysis to a cyclic monomer followed by repolymerization . This intrinsic recyclability allows for the recovery and reuse of the material, minimizing waste and reducing reliance on virgin feedstocks. Such a closed-loop system is a cornerstone of circular economy principles, where materials are kept in circulation for as long as possible .

    Beyond PEOx's inherent recyclability, broader research into chemical recycling technologies for polymers is highly relevant. This includes the depolymerization of polymers into their constituent monomers or valuable chemical intermediates, which can then be used to synthesize new materials . For example, chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) has been explored to recover terephthalic acid and oxalic acid . The concept of designing polymers with built-in cleavable bonds, such as oxalate linkages, further facilitates chemical degradation and recycling, offering a pathway to sustainable plastics that can match the performance of traditional polyolefins . Furthermore, the utilization of CO2 as a sustainable feedstock for monomers like oxalic acid aligns with circular economy goals by valorizing waste streams and reducing carbon footprints .

    Exploration of New Reaction Pathways and Advanced Functionalizations of this compound Derivatives

    The chemical functionalization of oxalate derivatives opens up new avenues for creating complex molecules and advanced materials. Recent research has demonstrated novel reaction pathways that expand the synthetic utility of oxalates.

    One notable advancement is the nickel-catalyzed reductive cross-coupling of benzyl (B1604629) oxalates with alkyl bromides . In this methodology, the oxalate group acts as a leaving group, enabling the incorporation of a wide array of highly functionalized alkyl units at the benzylic position. This approach has proven effective for late-stage modification of complex bioactive compounds, tolerating various functional groups such as chlorides, alcohols, aldehydes, amines, esters, and heterocycles . This demonstrates a powerful method for advanced functionalization of oxalate derivatives, offering precise control over molecular architecture.

    Another area of exploration involves the use of oxalates, such as diethyl oxalate, as chain extenders in polyester synthesis. The ability of oxalate to form a six-membered ring with ethylene glycol in the polymer matrix, leading to this compound units, highlights its potential for modifying polymer structures and properties . This also suggests pathways for controlled degradation and recovery of monomers.

    Table 8.4.1: Nickel-Catalyzed Reductive Coupling of Benzyl Oxalates with Alkyl Bromides

    Benzyl Oxalate Derivative Alkyl Bromide (Functionalized) Product Yield (Example) Tolerated Functional Groups Citation
    Benzyl oxalate Alkyl chloride Moderate to good Chloride, Ether, Ester
    Benzyl oxalate Alcohol Moderate to good Alcohol, Aldehyde, Amine
    Benzyl oxalate Ester Moderate to good Amide, Boronate ester
    Benzyl oxalate Heterocycle Moderate to good Phosphonate, Strained ring
    Benzyl oxalate Complex bioactive compounds Moderate to good Various

    Q & A

    Q. What are the standard protocols for synthesizing ethylene oxalate derivatives, and how can reproducibility be ensured?

    this compound synthesis typically involves two steps: (1) catalytic carbonylative coupling of CO with nitrite esters to form oxalate esters (e.g., dimethyl oxalate) and (2) hydrogenation to produce ethylene glycol. Key protocols include:

    • Catalyst selection : Cu/SiO₂ catalysts are widely used for hydrogenation due to their high selectivity .
    • Reaction conditions : Gas-phase reactions at 180–220°C and 2–3 MPa H₂ pressure optimize yield .
    • Reproducibility : Document precursor purity, catalyst activation steps, and gas flow rates. Cross-validate with techniques like XRD and TEM to confirm catalyst structure .

    Q. How should researchers characterize this compound intermediates and by-products?

    Use a combination of analytical methods:

    Technique Purpose Example Application
    GC-MSQuantify dimethyl oxalate purityDetect esterification by-products
    FTIRIdentify functional groups (e.g., C=O in oxalate)Monitor hydrogenation progress
    XRDAnalyze catalyst crystallinityVerify Cu nanoparticle dispersion

    Q. What are common pitfalls in experimental design for this compound hydrogenation?

    • Catalyst deactivation : Cu-based catalysts degrade due to sintering or coke formation. Mitigate via periodic regeneration (e.g., calcination at 400°C) .
    • Mass transfer limitations : Use fluidized-bed reactors to enhance gas-solid contact .
    • By-product formation : Optimize H₂:ester molar ratios to minimize ethylene glycol over-reduction to ethanol .

    Advanced Research Questions

    Q. How can computational modeling improve the design of this compound hydrogenation catalysts?

    • DFT calculations : Predict adsorption energies of intermediates (e.g., dimethyl oxalate on Cu surfaces) to identify active sites .
    • Microkinetic modeling : Simulate reaction networks to optimize temperature/pressure profiles. For example, Yu and Chien (2017) used Aspen Plus to model DMO hydrogenation, achieving 95% ethylene glycol yield .
    • Validation : Compare simulated results with experimental selectivity data using ANOVA or t-tests .

    Q. How do researchers resolve contradictions in reported catalytic performance data?

    Contradictions often arise from differences in:

    • Support materials : SiO₂ vs. Al₂O₃ supports alter Cu nanoparticle stability .
    • Pretreatment methods : H₂ reduction vs. N₂ calcination affects catalyst acidity .
    • Statistical analysis : Apply principal component analysis (PCA) to isolate variables impacting yield .

    Q. What advanced techniques optimize heat and mass integration in this compound processes?

    • Heat integration : Pinch analysis reduces energy consumption by 20–30% in distillation columns .
    • Reactor design : Two-stage fluidized beds improve CO conversion by 15% compared to fixed beds .
    • Process intensification : Parallel differential evolution algorithms minimize capital costs while maximizing purity .

    Methodological Guidance

    Q. How to design experiments for scaling this compound synthesis from lab to pilot plants?

    • Kinetic studies : Use Arrhenius plots to determine activation energies for scale-up .
    • Safety protocols : Address CO toxicity via real-time gas monitoring and pressure relief systems .
    • Pilot validation : Fujian Institute (2008) scaled coal-to-ethylene glycol processes by iteratively testing catalyst lifetimes and separation efficiency .

    Q. What statistical frameworks are recommended for analyzing catalytic performance variability?

    • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, pressure, and H₂ flow .
    • Uncertainty quantification : Bootstrap resampling evaluates confidence intervals for turnover frequencies .
    • Machine learning : Train neural networks on historical data to predict deactivation trends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.